molecular formula C11H11ClIN3O2 B8336018 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol CAS No. 936901-69-8

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol

Cat. No.: B8336018
CAS No.: 936901-69-8
M. Wt: 379.58 g/mol
InChI Key: CPXDQTHOJLSAKN-UHFFFAOYSA-N
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Description

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is a complex organic compound that features a unique combination of halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol typically involves multi-step organic reactions. The starting materials often include halogenated imidazo[1,5-a]pyrazine derivatives and cyclobutanemethanol. Key steps in the synthesis may involve:

    Halogenation: Introduction of chlorine and iodine atoms into the imidazo[1,5-a]pyrazine ring.

    Coupling Reactions: Formation of the cyclobutanemethanol moiety through coupling reactions.

    Hydroxylation: Introduction of the hydroxyl group to the cyclobutanemethanol structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the halogenated imidazo[1,5-a]pyrazine ring.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions may produce various functionalized imidazo[1,5-a]pyrazine derivatives.

Scientific Research Applications

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-3-iodoimidazo[1,2-a]pyrazine: Shares a similar imidazo[1,2-a]pyrazine core but lacks the cyclobutanemethanol moiety.

    3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutanol is unique due to the presence of both halogenated imidazo[1,5-a]pyrazine and cyclobutanemethanol structures, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

936901-69-8

Molecular Formula

C11H11ClIN3O2

Molecular Weight

379.58 g/mol

IUPAC Name

3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-(hydroxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C11H11ClIN3O2/c12-8-7-9(13)15-10(16(7)2-1-14-8)6-3-11(18,4-6)5-17/h1-2,6,17-18H,3-5H2

InChI Key

CPXDQTHOJLSAKN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CO)O)C2=NC(=C3N2C=CN=C3Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under inert atmosphere N-iodosuccinimide (3.6 g, 0.016 mol) and 3-(8-chloro-imidazo[1,5-a]pyrazin-3-yl)-1-hydroxymethyl-cyclobutanol (3.16 g, 0.012 mol) were dissolved in N,N-dimethylformamide (30 mL) and heated at 60° C. for 3.0 hours. The reaction mixture was then concentrated in vacuo to a dark oil and purified by HPFC Jones 20 g silica gel column, eluting with 5% MeOH:CH2Cl2 to yield a light brown fluffy solid which was triturated with diethyl ether and hexanes to afford the title compound; MS (ES+): m/z 379.85 (100) [MH+], 381.80 (30) [MH+]; HPLC: tR=2.30 min (OpenLynx, polar—5 min).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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